5-Hydroxy-1,8-naphthyridin-2(1H)-one

Übersicht

Beschreibung

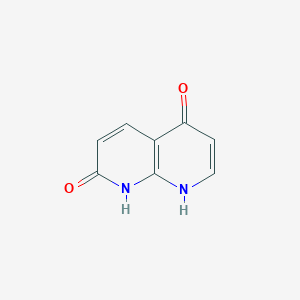

5-Hydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring structure consisting of a pyridine ring and a pyridone ring. The presence of a hydroxyl group at the 5-position and a keto group at the 2-position contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminonicotinic acid derivatives. The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then hydrolyzed to yield the desired compound.

Another approach involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent hydrolysis to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

O-Alkylation and O-Acylation

The hydroxyl group at position 5 can undergo typical nucleophilic reactions. For example:

- Alkylation : Reacting with alkyl halides or alcohols under basic conditions to form ether derivatives.

- Acylation : Treatment with acyl chlorides or anhydrides yields ester derivatives.

Example :

In related 1,8-naphthyridin-2-ones, O-methylation using methyl iodide and potassium carbonate in DMF produced methoxy derivatives .

Electrophilic Substitution

The electron-rich aromatic system facilitates electrophilic substitution, particularly at positions 3, 4, and 7.

Cross-Coupling Reactions

The hydroxyl group can be replaced via palladium-catalyzed coupling reactions:

- Buchwald-Hartwig Amination : Reaction with aryl halides and amines yields aryl-amino derivatives .

- Suzuki-Miyaura Coupling : Boronic acids react at halogenated positions (e.g., 3-chloro derivatives) .

Example :

A 3-bromo-1,8-naphthyridin-2-one derivative underwent Suzuki coupling with phenylboronic acid to form a 3-phenyl analog (72% yield) .

Reduction and Oxidation

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone at position 2 to a secondary alcohol .

- Oxidation : The hydroxyl group can be oxidized to a ketone using strong oxidants like KMnO₄ .

Metal Complexation

The hydroxyl and ketone groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. These complexes are explored for catalytic and antimicrobial applications .

Biological Activity-Driven Modifications

5-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives are key intermediates in synthesizing bioactive molecules:

- HIV-1 Integrase Inhibitors : Introduction of a 4-amino group enhances antiviral potency (IC₅₀ = 2.1 nM) .

- Anticancer Agents : Functionalization with alkylamino side chains improves activity against A549 lung cancer cells (IC₅₀ = 8.3 μM) .

Synthetic Routes

The compound is synthesized via:

- Cyclocondensation : A three-component reaction of barbituric acid, aldehydes, and ammonia .

- Skraup Reaction : Using glycerol and iodine as catalysts under acidic conditions .

Optimized Procedure :

textBarbituric acid (1 eq), 2-chloro-3-formylquinoline (1 eq), NH₃ (excess), EtOH, reflux, 12 h → 65% yield[3].

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research indicates that 1,8-naphthyridine derivatives, including 5-hydroxy-1,8-naphthyridin-2(1H)-one, exhibit substantial antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. A study revealed that naphthyridine derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .

Anticancer Activity

The compound has also demonstrated significant anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that naphthyridine derivatives can inhibit tumor growth in xenograft models of cancer .

Anti-inflammatory Effects

this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Pharmacological Applications

Neurological Disorders

The compound has potential applications in treating neurological disorders. Research indicates that naphthyridine derivatives can modulate neurotransmitter systems, offering therapeutic benefits for conditions like Alzheimer's disease and depression .

Bronchodilating Agents

Naphthyridine compounds have been identified as effective bronchodilators with low chronotropic effects compared to existing agents. They show promise for managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscles .

Synthetic Strategies

The synthesis of this compound involves several methods, including the reaction of 2,6-diaminopyridine with appropriate diketones. Various synthetic routes have been explored to enhance yield and purity, contributing to its availability for research and clinical applications .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of various naphthyridine derivatives, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a chemotherapeutic agent .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Hydroxyquinoline

- 5-Hydroxyisoquinoline

- 5-Hydroxy-1,6-naphthyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 5-Hydroxy-1,8-naphthyridin-2(1H)-one exhibits unique properties due to the presence of both hydroxyl and keto groups in its structure. This dual functionality enhances its reactivity and allows for a broader range of chemical modifications. Additionally, its fused ring system provides stability and rigidity, making it a valuable scaffold in drug design and development.

Biologische Aktivität

5-Hydroxy-1,8-naphthyridin-2(1H)-one, a derivative of naphthyridine, has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as naphthyridines, which are characterized by their fused pyridine rings. The presence of the hydroxyl group at the 5-position is significant for its biological activity, enhancing solubility and interaction with biological targets.

Antimicrobial Activity

Naphthyridine derivatives, including this compound, have demonstrated a broad spectrum of antimicrobial activities. Studies indicate that these compounds exhibit:

- Antibacterial Effects : Effective against various bacterial strains, including multidrug-resistant pathogens.

- Antifungal Properties : Inhibitory effects on fungal species such as Candida and Aspergillus.

- Antimalarial Activity : Some derivatives show potential in inhibiting Plasmodium species responsible for malaria .

Antiviral Activity

Research has highlighted the compound's effectiveness against viral infections. Specifically:

- HIV Inhibition : Compounds similar to this compound have been shown to inhibit HIV reverse transcriptase and RNase H activities in vitro, suggesting potential as antiviral agents .

- Mechanism of Action : These compounds may function through metal ion chelation and interference with viral replication processes.

Anticancer Properties

The anticancer potential of naphthyridine derivatives is well-documented:

- DNA Intercalation : this compound can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its ability to inhibit cancer cell growth .

- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells compared to normal cells, making them promising candidates for targeted cancer therapies .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

| Activity Type | IC50 (µM) | Reference |

|---|---|---|

| Antibacterial | 10 - 20 | |

| Antifungal | 15 - 30 | |

| HIV RNase H Inhibition | 0.65 - 7.7 | |

| Cytotoxicity (Cancer Cells) | 5 - 15 |

These findings suggest that the compound possesses significant bioactivity across multiple targets.

In Vivo Studies

While in vitro results are promising, in vivo studies are crucial for assessing the therapeutic potential:

- Animal Models : Preliminary studies using murine models have indicated that certain naphthyridine derivatives can effectively reduce tumor size without significant toxicity to healthy tissues.

- Pharmacokinetics : The absorption and metabolism profiles in animal models suggest favorable pharmacokinetic properties that warrant further investigation .

Eigenschaften

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHOMMDYWHHJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493614 | |

| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-96-7 | |

| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.